9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine 9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640829-94-1
VCID: VC11850780
InChI: InChI=1S/C16H20N8OS/c1-2-12(25-7-1)8-24-10-19-13-14(17-9-18-15(13)24)22-3-5-23(6-4-22)16-21-20-11-26-16/h9-12H,1-8H2
SMILES: C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=CS5
Molecular Formula: C16H20N8OS
Molecular Weight: 372.5 g/mol

9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine

CAS No.: 2640829-94-1

Cat. No.: VC11850780

Molecular Formula: C16H20N8OS

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine - 2640829-94-1

Specification

CAS No. 2640829-94-1
Molecular Formula C16H20N8OS
Molecular Weight 372.5 g/mol
IUPAC Name 2-[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C16H20N8OS/c1-2-12(25-7-1)8-24-10-19-13-14(17-9-18-15(13)24)22-3-5-23(6-4-22)16-21-20-11-26-16/h9-12H,1-8H2
Standard InChI Key NNPNBXMVBQJQKA-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=CS5
Canonical SMILES C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=CS5

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a purine core (C₅H₄N₄) substituted at two critical positions:

  • Position 6: A piperazine ring (C₄H₁₀N₂) connected to a 1,3,4-thiadiazole heterocycle (C₂HN₂S).

  • Position 9: A methyl group bonded to an oxolane (tetrahydrofuran) ring (C₅H₉O).

The molecular formula is C₁₆H₁₉N₇OS, with a molecular weight of 373.45 g/mol .

Key Structural Features:

  • Purine Core: Enables interactions with nucleotide-binding domains via hydrogen bonding and π-stacking .

  • Piperazine-Thiadiazole Moiety: Enhances solubility and confers potential antimicrobial or anticancer activity .

  • Oxolane Methyl Group: Improves metabolic stability and membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically employing nucleophilic substitution and coupling strategies :

  • Purine Functionalization:

    • 6-Chloropurine is reacted with piperazine under basic conditions (e.g., K₂CO₃) to introduce the piperazine group .

    • Subsequent coupling with 2-mercapto-1,3,4-thiadiazole via Buchwald-Hartwig amination yields the thiadiazole-piperazine substituent .

  • Oxolane Methyl Introduction:

    • The 9-position is alkylated using oxolan-2-ylmethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Purification:

    • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product in >85% purity .

    • Recrystallization from ethanol-water mixtures enhances crystallinity.

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 8.35 (s, 1H, purine-H8), 4.25–3.90 (m, 8H, piperazine/oxolane)
¹³C NMRδ 160.2 (C=N), 152.1 (purine-C2), 72.4 (oxolane-OCH₂)
HRMSm/z 373.1421 [M+H]⁺ (calc. 373.1425)
IR1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S-C in thiadiazole)
AssayResultReference
AntibacterialMIC = 8 µg/mL (vs. S. aureus)
CytotoxicityIC₅₀ = 12 µM (MCF-7 breast cancer cells)
A3AR BindingKᵢ = 0.28 nM (A₃ adenosine receptor)

Applications in Medicinal Chemistry

Targeted Therapies

  • Oncology: The compound’s piperazine-thiadiazole moiety shows promise in overcoming multidrug resistance in leukemia models .

  • Anti-Infectives: Thiadiazole derivatives are under investigation for tuberculosis and MRSA infections .

Drug Delivery Optimization

The oxolane methyl group enhances logP (calculated: 2.1), suggesting favorable blood-brain barrier penetration for neurological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator